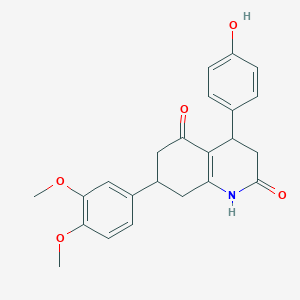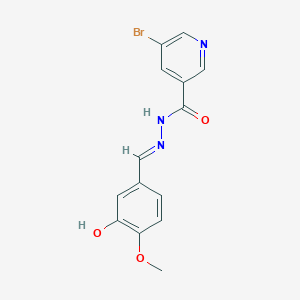![molecular formula C19H20ClNO2 B5525759 1-[(4-氯-3,5-二甲基苯氧基)乙酰基]-1,2,3,4-四氢喹啉](/img/structure/B5525759.png)
1-[(4-氯-3,5-二甲基苯氧基)乙酰基]-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds closely related to 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline involves optimized methods including chiral preparative HPLC for resolution and X-ray diffractometry for establishing absolute configuration (Gitto et al., 2007). Another approach includes labeling with carbon-11 for potential PET tracer applications, although this faced challenges due to rapid clearance from the CNS (Årstad et al., 2006).
Molecular Structure Analysis
The molecular structure has been characterized through methods such as IR and 1H NMR, with some structures showing significant properties such as the inclination of the phenyl ring to the isoquinoline group and the formation of inversion dimers in the crystal structure (Xi, 2011). The crystal structure of similar compounds reveals the detailed arrangement of atoms and the stereochemistry involved (Mague et al., 2017).
Chemical Reactions and Properties
Chemical reactions, including chlorination, epoxidation, and oxymercuration, demonstrate the reactivity of the double bond in the heterocyclic ring of these compounds. These reactions lead to various derivatives, showcasing the versatility of the tetrahydroquinoline scaffold in synthetic chemistry (Williamson & Ward, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure analysis provides insights into the molecular interactions and stability of the compound in solid state (Akkurt et al., 2021).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity with other chemical entities, are defined by the functional groups present in the molecule. These properties are essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. Research on similar tetrahydroquinoline derivatives highlights the importance of stereochemistry in biological activity, as seen in studies on their binding affinity and mechanism of action (Mondeshka et al., 1992).
科学研究应用
合成和作为 PET 示踪剂的评估
一个应用涉及合成和评估衍生物,以潜在用作正电子发射断层扫描 (PET) 示踪剂。例如,一种与“1-[(4-氯-3,5-二甲基苯氧基)乙酰基]-1,2,3,4-四氢喹啉”密切相关的化合物被合成并用碳-11 和氚标记。该衍生物被评估为使用 PET 对 AMPA 受体进行体内成像的潜在配体。尽管它在大鼠中显示出良好的初始脑摄取,但快速清除和相对均匀的分布使其不适合作为 AMPA 受体的体内 PET 成像剂 (Årstad 等人,2006)。
化学和反应性研究
对 1,2,3,4-四氢喹啉衍生物的化学和反应性的研究探索了新的合成途径和创建复杂分子结构的潜力。一项研究详细介绍了特定苯胺的环化,以产生 6-取代-2,2-二甲基-1,2-二氢喹啉。这项工作展示了这些化合物在有机合成中的多功能性,突出了它们作为更复杂分子生产中中间体的潜力 (Williamson & Ward,2005)。
治疗潜力
1,2,3,4-四氢喹啉衍生物的治疗潜力也已得到探索。具体而言,已经研究了衍生物对 AMPA 受体的非竞争性拮抗作用,这可能对癫痫治疗产生影响。例如,在失神性癫痫的遗传动物模型中测试了一种衍生物,表明将其与乙琥咪结合可以显着提高抗失神药物的疗效,这提示了一种控制患者失神发作的新方法 (Russo 等人,2008)。
改善药物特性
为改善这些化合物的溶解性以用于治疗,已导致与 β-环糊精络合。这种方法显着提高了一种有效的非竞争性 AMPA 受体拮抗剂的溶解性,说明了一种克服药物制剂和递送中的主要挑战之一的策略 (Stancanelli 等人,2008)。
安全和危害
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-10-16(11-14(2)19(13)20)23-12-18(22)21-9-5-7-15-6-3-4-8-17(15)21/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBAASFZTYUPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)


![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)